2-(6-Fluoropyridin-3-yl)acetimidamide
Description
2-(6-Fluoropyridin-3-yl)acetimidamide is a fluorinated pyridine derivative characterized by an acetimidamide functional group (-C(NH)NH₂) attached to the 3-position of a 6-fluoropyridine ring. This compound is of interest in medicinal and agrochemical research due to the electronic effects of the fluorine substituent, which can enhance metabolic stability, bioavailability, and binding affinity to biological targets.
Properties
Molecular Formula |
C7H8FN3 |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
2-(6-fluoropyridin-3-yl)ethanimidamide |
InChI |
InChI=1S/C7H8FN3/c8-6-2-1-5(4-11-6)3-7(9)10/h1-2,4H,3H2,(H3,9,10) |
InChI Key |
IIQYREMTWUYQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(=N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)acetimidamide typically involves the following steps:
Fluorination of Pyridine:
Formation of Acetimidamide Group: The acetimidamide group can be introduced by reacting the fluoropyridine derivative with an appropriate amidine precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-yl)acetimidamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-(6-Fluoropyridin-3-yl)acetimidamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)acetimidamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The acetimidamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(6-Fluoropyridin-3-yl)acetimidamide with structurally related acetimidamide and pyridine derivatives, focusing on substituents, physicochemical properties, and biological activities:
Key Observations:
Chlorine’s larger size and higher lipophilicity may enhance pesticidal activity in neonicotinoids . Pyridin-2-yl in compound 54 () shifts the electronic distribution compared to pyridin-3-yl, likely influencing receptor selectivity. The dichlorophenyl-isoxazole group further enhances binding through hydrophobic interactions .
Biological Activity: Acetamprid exemplifies the agrochemical utility of acetimidamide derivatives, where the cyanoimine group (-N'-CN) is critical for insecticidal action . Compound 54’s dichlorophenyl-isoxazole moiety suggests optimized antagonistic activity, possibly due to enhanced π-π stacking and van der Waals interactions .
Synthetic Accessibility :
- Compound 54 and the imidazothiazole derivative () were synthesized in moderate yields (76–77%), highlighting feasible routes for fluoropyridine-acetimidamide analogs .
- The target compound’s synthesis details are unclear, but fluorination at the pyridine 6-position may require specialized reagents (e.g., fluorinating agents like DAST).
Physical Properties :
- The higher melting point of compound 54 (156–157°C vs. 98–100°C for the imidazothiazole analog) correlates with its rigid isoxazole-dichlorophenyl structure, which promotes crystalline packing .
Biological Activity
2-(6-Fluoropyridin-3-yl)acetimidamide is a compound of considerable interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_9FN_2, with a molecular weight of approximately 168.17 g/mol. The compound features a fluorinated pyridine moiety and an acetimidamide functional group , which are critical for its biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially influencing the compound's pharmacokinetics and interaction with biological targets.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities:
- Antimicrobial Activity : Research has shown that compounds similar to this compound can possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Potential : Initial investigations suggest that this compound may inhibit cancer cell proliferation through specific pathways, although more detailed studies are required to confirm these effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : Starting from a suitable pyridine precursor.
- Introduction of the Fluorine Atom : This can be achieved through fluorination reactions.
- Acetimidation : The final step involves the introduction of the acetimidamide group, which can be done using acetic anhydride or similar reagents.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Fluoropyridin-3-carboxylic acid | Contains a carboxylic acid group | Precursor for amide synthesis |
| 2-(5-Fluoropyridin-3-yl)acetimidamide | Similar acetimidamide structure | Different position of fluorine affecting reactivity |
| Methyl(2-amino-3-(6-fluoropyridin-3-yl)propanoate | Contains an amino group and propanoate ester | Enhanced solubility due to ester functionality |
This comparison highlights the unique aspects of this compound, particularly its combination of functional groups that enhance its bioactivity compared to non-fluorinated analogs.
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of compounds similar to this compound:
-
Case Study on Antimicrobial Properties :
- A study investigated the antimicrobial effects of various pyridine derivatives, including those with acetimidamide functionalities. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
-
Case Study on Cancer Cell Lines :
- Research involving human cancer cell lines demonstrated that derivatives of this compound inhibited cell growth through apoptosis induction. These findings support further exploration into its use as a chemotherapeutic agent.
-
Enzyme Inhibition Studies :
- Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit target enzymes involved in metabolic processes, providing insight into their potential therapeutic roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
